{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185300-56-4
VCID: VC2934534
InChI: InChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H
SMILES: COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16 g/mol

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

CAS No.: 1185300-56-4

Cat. No.: VC2934534

Molecular Formula: C11H15Cl2N3O

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride - 1185300-56-4

Specification

CAS No. 1185300-56-4
Molecular Formula C11H15Cl2N3O
Molecular Weight 276.16 g/mol
IUPAC Name [5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H
Standard InChI Key UPQAPXKLNLBCEO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl
Canonical SMILES COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl

Introduction

Chemical Identity and Physical Properties

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride belongs to the pyrazole derivative class, which has garnered significant attention in pharmaceutical research due to their versatile biological activities. This compound is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds.

Chemical Identification

The compound is precisely identified through several standard chemical identifiers, providing unambiguous recognition in chemical databases and literature.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1185300-56-4
IUPAC Name[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine;dihydrochloride
Molecular FormulaC₁₁H₁₅Cl₂N₃O
Molecular Weight276.16 g/mol
Standard InChIInChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H
Standard InChIKeyUPQAPXKLNLBCEO-UHFFFAOYSA-N
SMILES NotationCOC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl

The IUPAC name and molecular formula provide the systematic nomenclature necessary for precise chemical communication, while the CAS number serves as a unique identifier for this specific compound in chemical databases and regulatory contexts.

Structural Features

The molecular structure of {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride comprises several key functional groups that contribute to its chemical behavior and potential biological activities:

  • A pyrazole ring as the core heterocyclic structure

  • A 4-methoxyphenyl substituent attached to the pyrazole ring

  • A methylamine moiety linked to the pyrazole ring

  • Two hydrochloride groups forming the dihydrochloride salt

This arrangement of functional groups creates a compound with both hydrophilic and hydrophobic regions, potentially enabling interactions with diverse biological targets.

Synthesis and Preparation Methods

General Synthesis Approaches for Pyrazole Derivatives

Applications and Research Significance

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride has specific applications in the research domain, particularly in biochemical and proteomics investigations.

Research Applications

The compound is marketed primarily as a biochemical for proteomics research, indicating its utility in studying protein interactions and functions. This application aligns with the broader use of pyrazole derivatives in biochemical research, where they serve as tools for investigating biological pathways and potential therapeutic targets.

Related Pyrazole Derivatives

The broader family of pyrazole derivatives encompasses numerous compounds with structural similarities to {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride, many of which have been more extensively studied.

3,5-Diarylpyrazoles

Another relevant class of compounds includes the 3,5-diarylpyrazoles, which feature aryl groups at both the 3 and 5 positions of the pyrazole ring:

"We anticipated that if the reaction between 1 and 2 occurred preferentially at the carbonyl of 1, then the resulting intermediate I would undergo further reaction to produce the desired 3,5-diarylpyrazole" .

These compounds have demonstrated various biological activities and have been the subject of synthetic methodology development aimed at more efficient preparation routes.

Future Research Directions

The continued investigation of {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride and related pyrazole derivatives represents an important area of medicinal chemistry research.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships could provide valuable insights into the biological effects of various substituents on the pyrazole core. Systematic modifications of the methoxyphenyl group or the methylamine moiety might yield derivatives with enhanced biological activities or improved physicochemical properties.

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